molecular formula C15H20N2O2 B5772762 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide

1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide

Cat. No. B5772762
M. Wt: 260.33 g/mol
InChI Key: RUSIXYXIGZMZSY-UHFFFAOYSA-N
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Description

1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide, also known as DMXAA or ASA404, is a synthetic compound with promising anti-cancer properties. It was first discovered in the 1990s and has since been extensively studied for its potential as an anti-tumor agent. In

Mechanism of Action

The exact mechanism of action of 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can lead to the destruction of tumor cells. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has also been shown to inhibit the formation of new blood vessels in tumors, which can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include the activation of immune cells, the inhibition of tumor angiogenesis, and the induction of apoptosis in cancer cells. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide.

Future Directions

There are several future directions for research on 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide. One area of focus is the development of more effective delivery methods for 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can predict the response of tumors to 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide. Finally, there is a need for further clinical trials to determine the safety and efficacy of 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide in humans.
Conclusion
In conclusion, 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide is a promising anti-cancer agent that has been extensively studied for its potential to induce tumor cell death and inhibit tumor angiogenesis. While there are still many unanswered questions about the mechanism of action and the safety and efficacy of 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide, it represents a promising area of research for the development of new cancer therapies.

Synthesis Methods

1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzoyl chloride with piperidine, followed by the addition of cyanogen bromide and then hydrolysis. The final product is obtained after purification through recrystallization.

Scientific Research Applications

1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce tumor cell death through various mechanisms, including the activation of the immune system and the inhibition of tumor angiogenesis. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has also been studied for its potential to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel.

properties

IUPAC Name

1-(2,4-dimethylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-3-4-13(11(2)9-10)15(19)17-7-5-12(6-8-17)14(16)18/h3-4,9,12H,5-8H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSIXYXIGZMZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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